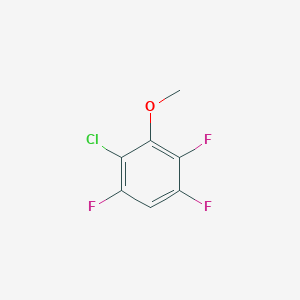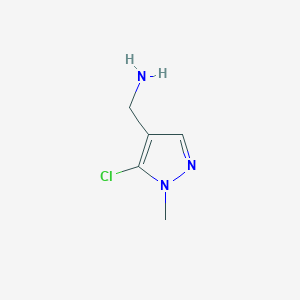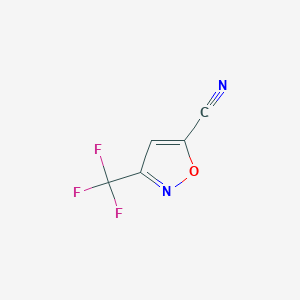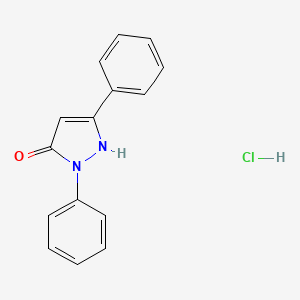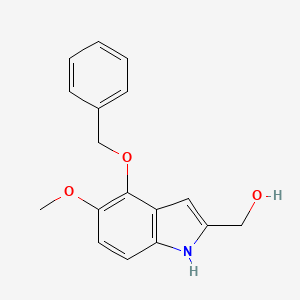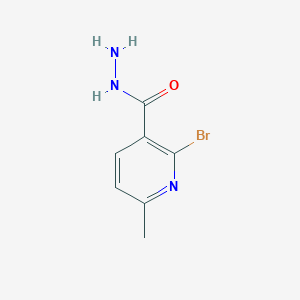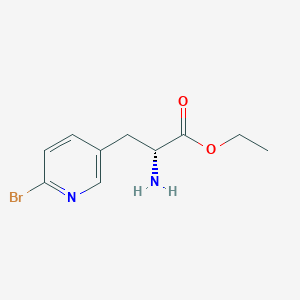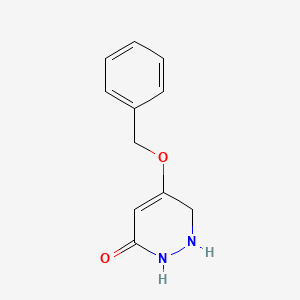![molecular formula C10H9Cl2N3O3S2 B12970391 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl chloride group attached to a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.
Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.
Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the sulfonyl chloride group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Hydrolysis Products: Sulfonic acids and related compounds.
Scientific Research Applications
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other thienopyrimidine derivatives:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Similar core structure but with a carbaldehyde group instead of a sulfonyl chloride group.
4-Morpholinothieno[3,2-d]pyrimidine Derivatives: Various derivatives with different substituents on the thienopyrimidine core.
Uniqueness
The presence of the sulfonyl chloride group in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C10H9Cl2N3O3S2 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2 |
InChI Key |
VRHMTWRPVKXYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
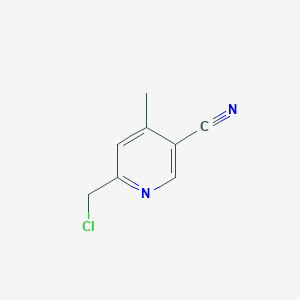
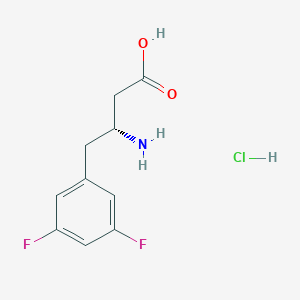
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
